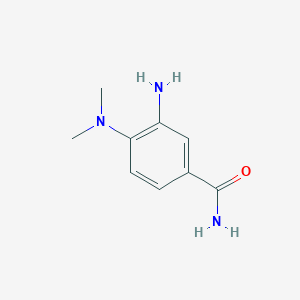![molecular formula C10H17N3O B13330158 (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a chemical compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a methanol group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are used to introduce the isopropyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be employed to ensure a short reaction time and high yield . Additionally, the purification process is optimized to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)formaldehyde or (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)carboxylic acid .
科学研究应用
Chemistry
In chemistry, (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against cancer cell lines, such as K562, MV4-11, and MCF-7. The compound induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1). It also affects the cell cycle progression and reduces the expression of proliferating cell nuclear antigen (PCNA) .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole-pyridine structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole rings, also used as a CDK2 inhibitor.
Uniqueness
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(6-14)8-5-11-4-3-9(8)12-13/h7,11,14H,3-6H2,1-2H3 |
InChI 键 |
JRPZPOZWHYLAEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C2CNCCC2=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


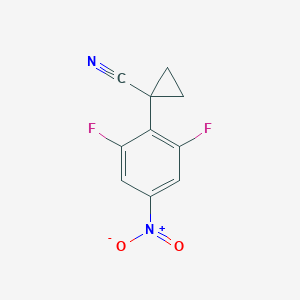
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)


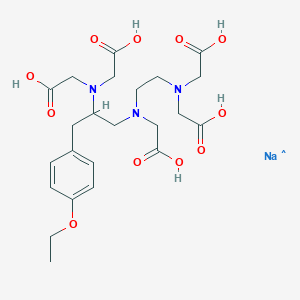
![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)
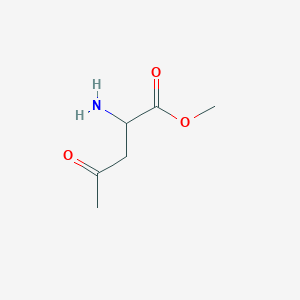
amine](/img/structure/B13330136.png)
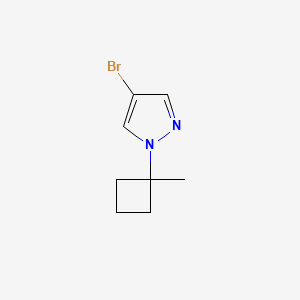
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
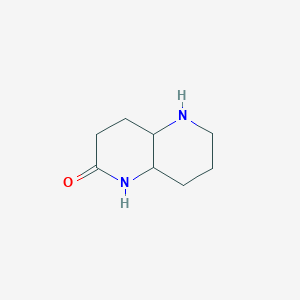
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
